Foncitril 4000

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

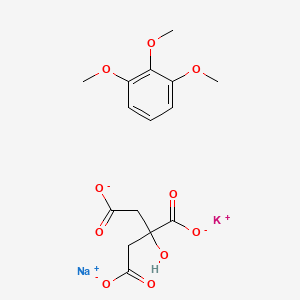

Foncitril 4000, also known as this compound, is a useful research compound. Its molecular formula is C15H17KNaO10- and its molecular weight is 419.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Urinary Alkalinization

Foncitril 4000 is indicated for the alkalinization of urine, which helps in the dissolution of certain types of urinary stones, particularly those formed from calcium oxalate and uric acid. The mechanism involves increasing urinary pH and citrate levels, which reduces the saturation of stone-forming salts.

Clinical Studies and Findings

Several clinical studies have demonstrated the efficacy of this compound in managing conditions associated with low urinary citrate levels.

Case Study 1: Management of Calcium Oxalate Stones

A study involving patients with recurrent calcium oxalate stones showed that treatment with this compound resulted in a significant increase in urinary citrate levels (up to 400 mg/day) after consistent administration over three days. This increase was associated with a marked reduction in stone recurrence rates .

Case Study 2: Uric Acid Nephrolithiasis

In patients suffering from uric acid nephrolithiasis, Foncitril effectively raised urinary pH levels by approximately 0.7 units, facilitating the dissolution of uric acid stones. Patients reported fewer episodes of stone formation during treatment periods .

Dosage and Administration

Foncitril is typically administered as follows:

- Initial Treatment : 3 to 4 sachets per day.

- Maintenance Treatment : 1 to 2 sachets per day.

- The granules are dissolved in water and taken after meals to enhance absorption and minimize gastrointestinal side effects .

Safety and Contraindications

While Foncitril is generally safe for use, certain contraindications must be noted:

- Patients with a history of allergies to citric acid or those with metabolic alkalosis should avoid this medication.

- Caution is advised for individuals with renal insufficiency due to its potassium content (293 mg per sachet) and sodium content (200 mg per sachet) .

Data Table: Summary of Clinical Findings

| Study Type | Patient Group | Intervention | Key Findings |

|---|---|---|---|

| Clinical Trial | Recurrent Calcium Oxalate Stones | This compound | Increased urinary citrate by ~400 mg/day |

| Observational Study | Uric Acid Nephrolithiasis | This compound | Elevated urinary pH by ~0.7 units |

| Long-term Follow-up | General Urological Health | This compound | Reduced stone recurrence rates |

化学反応の分析

Chemical Reactions of Foncitril 4000

This compound undergoes several significant chemical reactions that are crucial for its functionality and applications. The primary types of reactions include:

-

Acid-Base Reactions : Due to the presence of carboxylic acid groups, this compound can engage in acid-base reactions, affecting its solubility and reactivity in various environments.

-

Esterification : The hydroxyl groups can react with carboxylic acids to form esters, which may be important in modifying the compound for specific applications.

-

Oxidation-Reduction Reactions : The trimethoxybenzene component can undergo oxidation to form phenolic compounds, while the carboxylate groups can be reduced under certain conditions.

Biochemical Interactions

Research indicates that this compound interacts with various enzymes, particularly epoxide hydrolases, which catalyze the hydrolysis of epoxides. This interaction is essential for its metabolic pathways and biological activities. Studies have shown that this compound can be hydrolyzed to produce diols, indicating its potential role in metabolic processes.

Stability and Degradation

In laboratory settings, the stability of this compound varies based on environmental conditions such as pH and temperature. Under acidic conditions, degradation products may form that could influence its efficacy in biological systems. Long-term studies suggest that while this compound is relatively stable under controlled conditions, it may degrade over time when exposed to extreme environments .

Toxicological Profile

Toxicological assessments have demonstrated that this compound does not exhibit significant carcinogenic or mutagenic effects in standard tests involving animal models. This safety profile enhances its appeal for potential therapeutic applications .

特性

CAS番号 |

77610-44-7 |

|---|---|

分子式 |

C15H17KNaO10- |

分子量 |

419.38 g/mol |

IUPAC名 |

potassium;sodium;2-hydroxypropane-1,2,3-tricarboxylate;1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C9H12O3.C6H8O7.K.Na/c1-10-7-5-4-6-8(11-2)9(7)12-3;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h4-6H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;2*+1/p-3 |

InChIキー |

RWFAARARVXACLW-UHFFFAOYSA-K |

SMILES |

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+] |

正規SMILES |

COC1=C(C(=CC=C1)OC)OC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[K+] |

同義語 |

foncitril 4000 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。